molecular formula C19H14FN5O B2358765 N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea CAS No. 861210-37-9

N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea

Cat. No.: B2358765
CAS No.: 861210-37-9
M. Wt: 347.353
InChI Key: CVNXJDNHMLEPAA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N’-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N’-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea typically involves the reaction of 2-fluoroaniline with an appropriate isocyanate derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-N’-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N’-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N’-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea
  • N-(2-bromophenyl)-N’-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea

Uniqueness

N-(2-fluorophenyl)-N’-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, which can be beneficial in drug development.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O/c20-15-7-1-2-8-16(15)24-19(26)22-14-6-3-5-13(11-14)17-12-25-10-4-9-21-18(25)23-17/h1-12H,(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNXJDNHMLEPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327422
Record name 1-(2-fluorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824521
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861210-37-9
Record name 1-(2-fluorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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